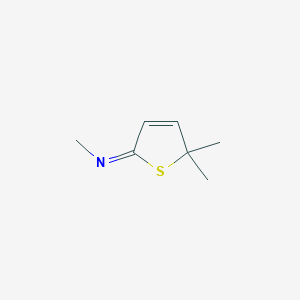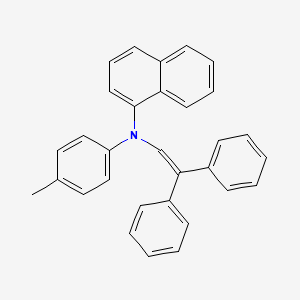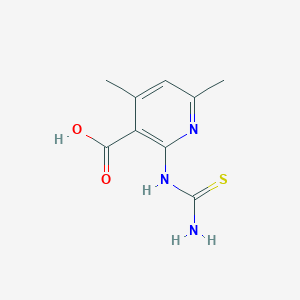![molecular formula C13H17N3O3 B14232799 Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- CAS No. 821776-93-6](/img/structure/B14232799.png)
Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- is a complex organic compound with a molecular formula of C12H17N3O3. This compound is characterized by the presence of a benzonitrile core substituted with a nitro group and a propylamino group linked to a methoxyethyl chain. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- typically involves multi-step organic reactions. One common method involves the nitration of benzonitrile followed by the introduction of the propylamino and methoxyethyl groups. The nitration process usually requires concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of green chemistry principles, such as the use of ionic liquids as solvents and catalysts to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and amino derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzonitriles and their derivatives, which can be further utilized in different chemical syntheses .
Applications De Recherche Scientifique
Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propylamino group enhances its solubility and facilitates its transport across cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler compound with a similar core structure but lacking the nitro and propylamino groups.
2-Nitrobenzonitrile: Contains a nitro group but lacks the propylamino and methoxyethyl groups.
5-Nitro-2-(propylamino)benzonitrile: Similar but does not have the methoxyethyl group.
Uniqueness
Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
821776-93-6 |
|---|---|
Formule moléculaire |
C13H17N3O3 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
5-[2-methoxyethyl(propyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C13H17N3O3/c1-3-6-15(7-8-19-2)12-4-5-13(16(17)18)11(9-12)10-14/h4-5,9H,3,6-8H2,1-2H3 |
Clé InChI |
KRYHLQBSMGOUEV-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCOC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)


![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)

![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)


![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)

![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
